BENGHE Methodological & Application

Check Availability & Pricing

H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA chymosin
activity assay protocol

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

H-Leu-Ser-Phe(NO2)-Nle-Ala-
OMe TFA

Cat. No.: B1450568

Compound Name:

Application Notes and Protocols for Chymosin
Activity Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chymosin (EC 3.4.23.4), an aspartic protease, is a key enzyme in the dairy industry, primarily
known for its role in milk coagulation during cheese manufacturing. Its high specificity for
cleaving the Phe105-Met106 bond in K-casein makes it a subject of extensive research for both
industrial applications and as a model for protease activity. The synthetic chromogenic
hexapeptide, H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA, serves as a valuable tool for the
sensitive and continuous monitoring of chymosin's proteolytic activity. The incorporation of a p-
nitro-phenylalanine (Phe(NO2)) residue allows for a direct spectrophotometric assay, as its
absorbance spectrum shifts upon cleavage of the peptide bond. This document provides a
detailed protocol for a chymosin activity assay using this substrate, along with relevant
guantitative data and experimental workflows.

Principle of the Assay

The chymosin activity assay is based on the hydrolysis of the synthetic chromogenic substrate
H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe. Chymosin cleaves this peptide, leading to a change in the
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molar extinction coefficient of the p-nitro-phenylalanine residue. This change in absorbance,
typically monitored around 310 nm, is directly proportional to the rate of substrate hydrolysis
and thus to the enzymatic activity of chymosin. The initial rate of the reaction is determined by

measuring the change in absorbance over time.

Quantitative Data

The following tables summarize key quantitative parameters for chymosin activity, compiled
from studies using the specified chromogenic substrate and other relevant substrates.

Table 1: Kinetic Parameters for Chymosin with Chromogenic Substrates
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Note: The kcat/Km for H-Leu-Ser-Phe(NO2)-Nle-Ala-Leu-OMe was reported as 25 mM-1s-1,
which is equivalent to 0.025 uM-1s-1.

Table 2: Specific Activity and Molar Extinction Coefficient Change
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Parameter Value Conditions Reference

Specific Activity of )
0.4 mM peptide, 0.01

Chymosin on H-Leu- 154 + 20 nM s-1 per
M acetate buffer, pH [1]
Ser-Phe(NO2)-Nle- mg of enzyme 47
Ala-Leu-OMe '
Molar Absorption
Coefficient Change 1000 * 100 M-1cm-1 pH 4.7, at 310 nm [1]

(Le)

Experimental Protocols
Materials and Reagents

e Chymosin (e.g., from bovine rennet, recombinant)

e H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA substrate

o Assay Buffer: 0.01 M Sodium Acetate Buffer, pH 4.7

o Dimethyl sulfoxide (DMSO) for substrate stock solution

» Spectrophotometer capable of reading in the UV range (e.g., 310 nm)
e Cuvettes (quartz or UV-transparent disposable)

o Pipettes and tips

e Microcentrifuge tubes

Preparation of Reagents

o Chymosin Stock Solution: Prepare a stock solution of chymosin in the assay buffer. The final
concentration will depend on the specific activity of the enzyme preparation. It is
recommended to prepare fresh dilutions for each experiment.

e Substrate Stock Solution: Dissolve H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA in DMSO to
prepare a concentrated stock solution (e.g., 10 mM). Store the stock solution at -20°C,

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://pubmed.ncbi.nlm.nih.gov/7580/
https://pubmed.ncbi.nlm.nih.gov/7580/
https://www.benchchem.com/product/b1450568?utm_src=pdf-body
https://www.benchchem.com/product/b1450568?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1450568?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

protected from light.

Assay Buffer: Prepare a 0.01 M sodium acetate buffer and adjust the pH to 4.7 using acetic
acid or sodium hydroxide.

Assay Procedure

Set up the Spectrophotometer: Turn on the spectrophotometer and allow it to warm up. Set
the wavelength to 310 nm.

Prepare the Reaction Mixture: In a cuvette, add the following in the specified order:
o Assay Buffer (to a final volume of 1 ml)
o Substrate solution (diluted from the stock to the desired final concentration, e.g., 0.4 mM)

Equilibrate: Incubate the cuvette in the spectrophotometer's temperature-controlled cell
holder for 5 minutes to allow the temperature to equilibrate (e.g., to 25°C or 37°C).

Initiate the Reaction: Add a small volume of the chymosin solution to the cuvette to initiate
the reaction. The final enzyme concentration should be chosen to provide a linear rate of
absorbance change for at least 5-10 minutes.

Measure Absorbance: Immediately start recording the absorbance at 310 nm at regular
intervals (e.g., every 15 or 30 seconds) for a period of 5 to 10 minutes.

Blank Measurement: Prepare a blank cuvette containing all the components except the
enzyme to measure and subtract any background absorbance change.

Data Analysis

Plot the absorbance values against time.
Determine the initial linear portion of the curve.

Calculate the initial velocity (vo) of the reaction, which is the slope of the linear portion of the
curve (AADbs/At).
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o Convert the rate of change in absorbance to the rate of product formation using the Beer-

Lambert law:

o Vo (M/s) = (AAbs/AL) / (Ag * I)

» where At is the change in molar extinction coefficient (1000 M-1cm-1 at pH 4.7 and 310

nm[1]) and | is the path length of the cuvette (typically 1 cm).

e The chymosin activity can be expressed in units, where one unit is defined as the amount of

enzyme that hydrolyzes 1 pymol of substrate per minute under the specified conditions.
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Caption: Experimental workflow for the chymosin activity assay.
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Caption: Principle of the chromogenic chymosin assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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chymosin-activity-assay-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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